N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Description
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzoxazole ring substituted with dichloro groups and a phenyl ring substituted with trimethoxy groups, making it a unique molecule with potential pharmacological properties.
Properties
IUPAC Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O5/c1-29-18-8-13(9-19(30-2)21(18)31-3)22(28)26-15-6-4-12(5-7-15)23-27-17-11-14(24)10-16(25)20(17)32-23/h4-11H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMKXXJCHHCOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid. This reaction yields the corresponding hydrazones, which are then subjected to Vilsmeier-Haack reaction with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to produce the desired benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial, antioxidant, and anti-inflammatory effects. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives
Uniqueness
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trimethoxy groups on the phenyl ring and dichloro groups on the benzoxazole ring differentiates it from other similar compounds, potentially enhancing its pharmacological activity and specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
